molecular formula C13H17N5O6 B11929487 2-amino-9-[3,4-dihydroxy-5-(hydroxymethyl)-2-oxolanyl]-7-prop-2-enyl-3H-purine-6,8-dione

2-amino-9-[3,4-dihydroxy-5-(hydroxymethyl)-2-oxolanyl]-7-prop-2-enyl-3H-purine-6,8-dione

Cat. No.: B11929487
M. Wt: 339.30 g/mol
InChI Key: VDCRFBBZFHHYGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Allyl-7,8-dihydro-8-oxoguanosine is a modified nucleoside with the molecular formula C13H17N5O6. It is known for its role as a selective toll-like receptor 7 agonist, which activates immune cells and increases cytokine production

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Allyl-7,8-dihydro-8-oxoguanosine typically involves the modification of guanosine. One common method includes the allylation of guanosine followed by oxidation to introduce the 8-oxo group. The reaction conditions often involve the use of specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of 7-Allyl-7,8-dihydro-8-oxoguanosine may involve large-scale synthesis using automated systems to control reaction parameters precisely. This ensures consistent quality and scalability for commercial applications .

Chemical Reactions Analysis

Types of Reactions

7-Allyl-7,8-dihydro-8-oxoguanosine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of guanosine, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 7-Allyl-7,8-dihydro-8-oxoguanosine involves its interaction with toll-like receptor 7. This interaction activates immune cells, leading to increased production of cytokines. The molecular targets include specific immune cells, and the pathways involved are primarily related to innate immune responses .

Comparison with Similar Compounds

Properties

IUPAC Name

2-amino-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7-prop-2-enyl-1H-purine-6,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N5O6/c1-2-3-17-6-9(15-12(14)16-10(6)22)18(13(17)23)11-8(21)7(20)5(4-19)24-11/h2,5,7-8,11,19-21H,1,3-4H2,(H3,14,15,16,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDCRFBBZFHHYGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C2=C(N=C(NC2=O)N)N(C1=O)C3C(C(C(O3)CO)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N5O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70861266
Record name 2-Amino-9-pentofuranosyl-7-(prop-2-en-1-yl)-7,9-dihydro-1H-purine-6,8-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70861266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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